Ethyl 2-(4-methylthiophen-3-YL)acetate
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Overview
Description
Ethyl 2-(4-methylthiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group attached to a thiophene ring substituted with a methyl group at the 4-position. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methylthiophen-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(4-methylthiophen-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods. This process involves the reaction of acetic acid with ethanol in the presence of a catalyst under microwave irradiation, leading to higher yields and shorter reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylthiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the thiophene ring can lead to dihydrothiophene derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(4-methylthiophen-3-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.
Comparison with Similar Compounds
Ethyl 2-(4-methylthiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
Ethyl 2-(5-methylthiophen-3-yl)acetate: Similar structure but with the methyl group at the 5-position instead of the 4-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-Methylthiophen-3-yl)acetic acid: The carboxylic acid form of the compound.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 2-(4-methylthiophen-3-yl)acetate |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)4-8-6-12-5-7(8)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
WWRSIMKQLDHPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC=C1C |
Origin of Product |
United States |
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